1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione
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Overview
Description
1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound is characterized by its pyrazolidine-3,5-dione core structure, which is substituted with two 4-chlorophenyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione typically involves the following steps :
Preparation of 1,2-Bis(4-chlorophenyl)hydrazine: This intermediate is synthesized by reacting p-chloroaniline with toluene under reflux conditions. The reaction mixture is then filtered, and the filtrate is concentrated to obtain the desired product.
Cyclization Reaction: The 1,2-Bis(4-chlorophenyl)hydrazine is then subjected to a cyclization reaction with diethyl malonate in the presence of anhydrous ethanol. The reaction mixture is heated to 150°C and stirred for several hours to yield the final product, this compound.
Industrial Production Methods
the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidine derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione involves the induction of apoptosis in cancer cells. This compound activates caspases-9 and -3, leading to early cellular apoptosis. The molecular targets and pathways involved include the activation of caspase-dependent apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides: These compounds exhibit similar biological activities and are also studied for their potential as anticancer agents.
1,2-Bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine: Another related compound with moderate inhibitory activity against bacterial enzymes.
Uniqueness
1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern and its potent anticancer activity. The presence of 4-chlorophenyl groups enhances its biological activity and selectivity towards cancer cells .
Properties
CAS No. |
165663-10-5 |
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Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19(18)13-7-3-11(17)4-8-13/h1-8H,9H2 |
InChI Key |
OOCOGUZUPHKGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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